Cholestan-6-one, 3-hydroxy-, (3beta)- is a steroid compound with the molecular formula C27H46O2 and a molecular weight of approximately 402.65 Da. This compound features a hydroxyl group at the third carbon in the beta configuration, making it a member of the 3-hydroxy steroid family. It is structurally characterized by a cholestane backbone, which consists of four fused hydrocarbon rings typical of steroid structures. The presence of the ketone group at the sixth position and the hydroxyl group at the third position are critical for its biological activity and reactivity .
These reactions are significant for modifying the compound's properties for research and therapeutic applications.
Cholestan-6-one, 3-hydroxy-, (3beta)- plays a notable role in lipid metabolism and is involved in the synthesis of bile acids. Compounds like this one are essential intermediates in the metabolic pathways that regulate cholesterol levels in the body. They can influence various physiological processes, including:
Research indicates that alterations in such compounds can impact metabolic diseases, including dyslipidemia and atherosclerosis.
The synthesis of Cholestan-6-one, 3-hydroxy-, (3beta)- can be achieved through several methods:
Cholestan-6-one, 3-hydroxy-, (3beta)- has several applications across different fields:
Its unique properties make it valuable for both therapeutic applications and research purposes.
Studies on Cholestan-6-one, 3-hydroxy-, (3beta)- have shown interactions with various biological systems:
Cholestan-6-one, 3-hydroxy-, (3beta)- shares structural similarities with various other steroids. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Cholesterol | Hydroxyl group at C3; no ketone at C6 | Precursor for bile acids; essential for cell membranes |
5beta-Cholestane-3alpha,7alpha-triol | Multiple hydroxyl groups; no ketone | Intermediate in bile acid biosynthesis |
6-Ketocholestanol | Ketone at C6; no hydroxyl at C3 | Used in studies related to cholesterol metabolism |
3-beta-hydroxy-5-alpha-cholestan-6-one | Hydroxyl at C3; ketone at C6 | Potential therapeutic applications |
Cholestan-6-one, 3-hydroxy-, (3beta)- is unique due to its specific functional groups that influence both its chemical reactivity and biological activity compared to these similar compounds. Its role in lipid metabolism and bile acid synthesis highlights its importance within biochemical pathways.
Cholestan-6-one, 3-hydroxy-, (3beta) belongs to the cholestane steroid classification system, representing a 27-carbon steroid with specific stereochemical configurations. The compound's systematic nomenclature reflects its structural relationship to the parent cholestane framework, which consists of a saturated tetracyclic steroid backbone derived from triterpenoids. According to the Chemical Abstracts Service registry, this compound is assigned the identifier 1175-06-0 and carries multiple synonymous names including 6-Ketocholestanol, 6-Oxocholestanol, and 3beta-Hydroxy-5alpha-cholestan-6-one.
The structural classification places this compound within the broader category of sterols, which are characterized by the presence of a hydroxy group at position three and a skeleton derived from cholestane. The steroid nucleus, known as gonane or cyclopentanoperhydrophenanthrene, consists of seventeen carbon atoms arranged in four fused rings: three six-membered cyclohexane rings and one five-membered cyclopentane ring. The specific stereochemical designation (3beta) indicates the spatial orientation of the hydroxyl group at carbon-3, while the 5alpha configuration denotes the hydrogen atom orientation at carbon-5.
The molecular structure demonstrates the characteristic features of cholestane derivatives, with the compound bearing a cholestane framework when the two methyl groups and eight-carbon side chain are present at carbon-17. The International Union of Pure and Applied Chemistry name for this compound is (3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one, which precisely defines the stereochemical configuration at each chiral center.
The synthetic approaches to cholestan-6-one, 3-hydroxy-, (3beta) have been documented through various methodological developments in steroid chemistry. Research investigations have focused on the synthesis of 5-hydroxy 6-keto steroids and related compounds, with particular attention to the preparation of cholestan-6-one derivatives. The synthetic pathway typically involves the transformation of cholesterol or related steroid precursors through oxidation and stereochemical control mechanisms.
Historical synthesis studies have demonstrated that cholestan-6-one derivatives can be prepared through multiple synthetic routes, including the oxidation of corresponding steroid alcohols and the rearrangement of steroid epoxides. The development of these synthetic methodologies has contributed significantly to the understanding of steroid chemistry and the preparation of specific stereoisomers. Research has shown that the synthesis of 5alpha-hydroxy-5alpha-cholestan-6-one and 5beta-cholestan-6-one derivatives requires careful control of reaction conditions to achieve the desired stereochemical outcomes.
The compound's discovery and characterization have been facilitated by advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry. The establishment of spectral databases has enabled the identification and verification of structural assignments for cholestan-6-one derivatives. These analytical developments have been crucial for confirming the stereochemical assignments and purity of synthetic preparations.
The physicochemical properties of cholestan-6-one, 3-hydroxy-, (3beta) reflect its steroid structure and functional group composition. The molecular formula C27H46O2 corresponds to a molecular weight of 402.65 grams per mole, with precise mass measurements indicating 402.349781 grams per mole. These molecular parameters place the compound within the typical range for cholestane-derived steroids.
The melting point determinations for cholestan-6-one, 3-hydroxy-, (3beta) show some variation in the literature, with reported values of 140-142°C and 150-150.5°C. This variation may reflect differences in sample purity or measurement conditions. The compound exists as a white to off-white solid under standard conditions and requires storage at -20°C to maintain stability.
Solubility characteristics indicate that the compound exhibits limited solubility in polar solvents, with slight solubility reported in chloroform and methanol when subjected to sonication. This solubility profile is consistent with the predominantly hydrophobic nature of the steroid framework, modified by the presence of the hydroxyl functional group at position 3.
Spectroscopic characterization has provided detailed structural information about this compound. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl group, which appears as an intense peak indicative of the ketone functionality at position 6. The carbonyl stretching vibration provides definitive evidence for the presence of the ketone group within the steroid framework. Nuclear magnetic resonance spectroscopy has been extensively utilized for structural characterization, with comprehensive carbon-13 nuclear magnetic resonance data available for steroid structural assignments. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 402, consistent with the molecular formula.